3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride
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Overview
Description
3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride is an organic compound with the molecular formula C9H7NO3. It is a derivative of chromen-2-one, also known as coumarin, and contains both amino and hydroxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with ammonia or an amine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the amino group at the 3-position of the chromen-2-one ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a precursor for the synthesis of other organic compounds.
Biology: Employed in the study of enzyme activities and as a probe for detecting metal ions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a tyrosinase inhibitor, which leads to a decrease in melanin production. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the oxidation of tyrosine to melanin .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-7-hydroxycoumarin
- 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
- 3-Amino-7-hydroxy-2H-phenylchromen-2-one
Uniqueness
3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its significant inhibitory effect on tyrosinase. This makes it particularly valuable in research related to enzyme inhibition and the study of melanin production .
Properties
CAS No. |
1841081-64-8 |
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Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
3-amino-7-hydroxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C9H7NO3.ClH/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12;/h1-4,11H,10H2;1H |
InChI Key |
QYDYPZLURKKKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)N.Cl |
Origin of Product |
United States |
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